molecular formula C13H17NO2 B11884742 1-Benzyl-3-ethylazetidine-3-carboxylic acid

1-Benzyl-3-ethylazetidine-3-carboxylic acid

Cat. No.: B11884742
M. Wt: 219.28 g/mol
InChI Key: DDAGFNREUTZHMI-UHFFFAOYSA-N
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Description

1-Benzyl-3-ethylazetidine-3-carboxylic acid is a synthetic compound belonging to the azetidine family Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-ethylazetidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of azetidine derivatives followed by carboxylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-ethylazetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halides, sulfonates, and other electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Benzyl-3-ethylazetidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-Benzyl-3-ethylazetidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Benzylazetidine-3-carboxylic acid
  • 1-Benzyl-3-carboxyazetidine
  • 1-Benzylazetane-3-carboxylic acid

Uniqueness: 1-Benzyl-3-ethylazetidine-3-carboxylic acid is unique due to its ethyl substitution, which can influence its reactivity and biological activity compared to other azetidine derivatives. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

1-benzyl-3-ethylazetidine-3-carboxylic acid

InChI

InChI=1S/C13H17NO2/c1-2-13(12(15)16)9-14(10-13)8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,16)

InChI Key

DDAGFNREUTZHMI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(C1)CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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